molecular formula C22H19BrN2O3S B3313510 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-bromobenzene-1-sulfonamide CAS No. 946370-25-8

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-bromobenzene-1-sulfonamide

Cat. No.: B3313510
CAS No.: 946370-25-8
M. Wt: 471.4 g/mol
InChI Key: DESUTBNCPYBIIV-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-bromobenzene-1-sulfonamide ( 946370-25-8) is a synthetically designed sulfonamide derivative of significant interest in medicinal chemistry and oncology research . This compound, with a molecular formula of C22H19BrN2O3S and a molecular weight of 471.4 g/mol, features a 1,2,3,4-tetrahydroquinoline core that is strategically substituted with a benzoyl group at the 1-position and a 2-bromobenzenesulfonamide moiety at the 7-position . The specific structural attributes, particularly the bromine atom and the benzoyl group, are known to critically influence the compound's electronic properties, solubility, and its subsequent interactions with biological targets . In scientific research, this compound is primarily investigated for its potential as a pharmacophore in anti-cancer drug discovery . Its mechanism of action is hypothesized to involve the inhibition of tubulin polymerization, a key process for cell division in cancerous cells . By binding to the colchicine site on tubulin, such inhibitors can disrupt microtubule dynamics, induce cell cycle arrest at the G2/M phase, and trigger apoptosis (programmed cell death) in proliferating cells . Furthermore, the inherent presence of the sulfonamide functional group suggests potential for other biological activities, including anti-inflammatory effects and carbonic anhydrase (CA) inhibition, as observed in other sulfonamide-derived compounds . The compound serves as a valuable intermediate in synthetic organic chemistry for the construction of more complex molecular architectures and is also a candidate in material science for the development of novel materials with specific electronic or optical properties . The synthesis is achieved via a multi-step route that typically involves the formation of the tetrahydroquinoline core, followed by benzoylation using reagents like benzoyl chloride, and culminating in a sulfonylation reaction with 2-bromobenzenesulfonyl chloride . For research purposes, characterization is effectively performed using techniques such as High-Performance Liquid Chromatography (HPLC) for purity analysis, and nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural confirmation . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c23-19-10-4-5-11-21(19)29(27,28)24-18-13-12-16-9-6-14-25(20(16)15-18)22(26)17-7-2-1-3-8-17/h1-5,7-8,10-13,15,24H,6,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESUTBNCPYBIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-bromobenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.

    Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Sulfonamide Formation: The final step involves the reaction of the benzoylated tetrahydroquinoline with 2-bromobenzenesulfonyl chloride to form the desired sulfonamide.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-bromobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-bromobenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the field of synthetic organic chemistry.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-bromobenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives

Compound 1-Position 7-Position Substituent Key Functional Groups
Target Compound Benzoyl 2-Bromobenzenesulfonamide Sulfonamide, Bromine
21 2-Oxo 2-(2,3-Dimethylphenyl)aminobenzamide Amide, Dimethylphenyl
24 2-Oxo Methanesulfonamide Methanesulfonamide
25 1-Methyl, 2-Oxo Methanesulfonamide Methyl, Methanesulfonamide

Physicochemical Properties

Melting points (MPs) and solubility trends reflect substituent effects:

  • High-Melting Compounds : Analogs with rigid substituents (e.g., 22 , MP 281–282°C) exhibit higher MPs due to strong intermolecular interactions (e.g., hydrogen bonding). The target compound’s bromine and benzoyl groups may similarly elevate its MP.
  • Solubility : Sulfonamide analogs like 24 (MP 236–237°C) are less soluble in polar solvents than carboxamide derivatives (e.g., 21 ), suggesting the target compound’s bromine could further reduce solubility.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-bromobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C25H25BrN2O2S
  • Molecular Weight : 485.45 g/mol
  • CAS Number : 1203177-51-8

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is hypothesized to inhibit specific enzymes or receptors involved in disease processes, particularly in cancer and inflammatory diseases.

Anticancer Activity

Research has shown that derivatives of tetrahydroquinoline exhibit notable anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
SGC-7901 (gastric)0.011 - 0.015
A549 (lung)0.009 - 0.013
HT-1080 (fibrosarcoma)0.011 - 0.015

These findings suggest that the compound may inhibit cell proliferation by interfering with microtubule dynamics and inducing cell cycle arrest.

Anti-inflammatory Activity

The sulfonamide moiety is known for its anti-inflammatory properties. In vitro studies indicate that this compound can downregulate pro-inflammatory cytokines and inhibit pathways related to inflammation.

Study on Antiproliferative Effects

A study conducted by Miao et al. synthesized various sulfanilamide derivatives and tested their antiproliferative activity against several human cancer cell lines. The results indicated that modifications in the structure significantly affected the potency of the compounds.

  • Best Performing Compound : A derivative with an IC50 value of 0.4 ± 0.1 µM against MGC-803 cells.

This highlights the importance of structural optimization in enhancing biological activity.

Mechanistic Insights

Docking studies have provided insights into how this compound interacts with target proteins. For example, it was found to bind effectively at the colchicine binding site on tubulin, which is critical for its antiproliferative effects.

Q & A

Q. What are the recommended synthetic routes for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-bromobenzene-1-sulfonamide, and what key reaction conditions should be optimized for high yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydroquinoline core. Key steps include:

N-Benzoylation : Reaction of 1,2,3,4-tetrahydroquinoline with benzoyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the benzoyl group.

Sulfonamide Coupling : Reaction of the intermediate with 2-bromobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a coupling agent like HATU or DCC .

Purification : High-performance liquid chromatography (HPLC) is critical for isolating the final product, especially to resolve byproducts from bromine substitution .

Key Optimization Parameters:

  • Temperature : Maintain 0–5°C during sulfonamide coupling to minimize side reactions.
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent : Anhydrous DCM ensures stability of reactive intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

Technique Purpose Key Observations References
NMR Spectroscopy Confirm molecular structure and substituent positionsLook for characteristic peaks: Benzoyl (δ 7.4–8.0 ppm), sulfonamide (δ 3.1–3.5 ppm) .
Mass Spectrometry Verify molecular weight and fragmentation patternESI-MS expected to show [M+H]⁺ at m/z ~509 (C₂₃H₂₀BrN₂O₃S) .
HPLC Assess purity and resolve diastereomersUse a C18 column with acetonitrile/water gradient (95% purity threshold) .
X-ray Crystallography Determine 3D conformation (if crystals form)SHELX software (e.g., SHELXL) refines atomic positions .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Classification : Based on analogs, anticipate GHS Category 2 skin/eye irritation and acute oral toxicity (H315, H319, H302) .
  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Avoid dust generation; use ethanol-dampened cloth for cleanup. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed for this compound across different in vitro assays?

Methodological Answer: Potential causes of variability and solutions:

  • Solubility Issues : Use DMSO stock solutions standardized to ≤0.1% v/v in cell culture media. Confirm solubility via dynamic light scattering (DLS) .
  • Assay Conditions : Standardize cell lines (e.g., SH-SY5Y neuroblastoma vs. HEK293) and incubation times. Pre-treat cells with antioxidants if ROS interference is suspected .
  • Metabolic Stability : Perform LC-MS/MS to quantify degradation products in serum-containing media .

Q. What strategies are recommended for modifying the sulfonamide or tetrahydroquinoline moieties to enhance target specificity while minimizing off-target interactions?

Methodological Answer:

Modification Rationale Method References
Sulfonamide Substituents Replace bromine with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets.Pd-catalyzed cross-coupling .
Tetrahydroquinoline Core Introduce methyl groups at C3/C4 to restrict conformational flexibility and improve selectivity.Friedländer synthesis with substituted cyclohexanones .
Benzoyl Group Substitute with heteroaromatic rings (e.g., pyridine) to reduce plasma protein binding.Suzuki-Miyaura coupling .

Validation : Use molecular docking (AutoDock Vina) to predict binding affinities to target vs. off-target proteins (e.g., kinases vs. cytochrome P450) .

Q. How can researchers address low yields in the final sulfonamide coupling step during synthesis?

Methodological Answer:

  • Side Reactions : Bromine may act as a leaving group, leading to elimination. Mitigate by:
    • Using excess sulfonyl chloride (1.5 eq.) and slow addition over 1 hour.
    • Replacing DCM with THF to stabilize intermediates .
  • Purification Challenges : Employ reverse-phase flash chromatography (C18 silica, methanol/water) before HPLC to remove polar impurities .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-bromobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-bromobenzene-1-sulfonamide

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